molecular formula C24H19N3O5S2 B4695402 N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

Cat. No.: B4695402
M. Wt: 493.6 g/mol
InChI Key: ZAJFRLNQQVNRHC-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the sulfide derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((4-Methylphenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
  • N-(5-((4-Chlorophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

Uniqueness

N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-23(21-9-5-4-8-18(21)11-10-17-6-2-1-3-7-17)26-24-25-16-22(33-24)34(31,32)20-14-12-19(13-15-20)27(29)30/h1-9,12-16H,10-11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFRLNQQVNRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
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N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
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N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
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N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
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N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide
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N-(5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-YL)-2-(2-phenylethyl)benzamide

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